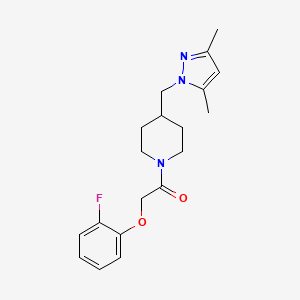

1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Description

1-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic small molecule featuring a piperidine core substituted with a 3,5-dimethylpyrazole moiety and a 2-fluorophenoxy ethanone group. The 3,5-dimethylpyrazole ring is a common pharmacophore in medicinal chemistry, known for its role in modulating enzyme inhibition and receptor binding . This compound is hypothesized to exhibit biological activities similar to structurally related analogs, such as antimicrobial, antifungal, or anticancer properties, based on its substituents .

Properties

IUPAC Name |

1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-14-11-15(2)23(21-14)12-16-7-9-22(10-8-16)19(24)13-25-18-6-4-3-5-17(18)20/h3-6,11,16H,7-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIFVKSCFRNPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name: 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Molecular Formula: C18H22FN3O

- CAS Number: Not specifically listed but related structures have CAS numbers like 1477718-07-2.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, a related compound was found to have an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) in cytotoxicity assays. The mechanism was identified as apoptosis induction through cell cycle arrest .

Anti-inflammatory Properties

The pyrazole nucleus is recognized for its anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives were reported to inhibit TNF-α by up to 85% at concentrations of 10 µM compared to standard treatments like dexamethasone .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored extensively. Studies indicate that compounds containing piperidine moieties exhibit enhanced activity against various bacterial strains, including E. coli and S. aureus. For example, a derivative demonstrated significant inhibition against these pathogens, suggesting that the presence of the piperidine ring is crucial for antibacterial efficacy .

Synthesis and Characterization

The synthesis of the target compound involves multi-step reactions starting from readily available precursors. The process typically includes:

- Formation of Pyrazole Ring: Utilizing hydrazine derivatives with suitable carbonyl compounds.

- Piperidine Attachment: Subsequent reaction with piperidine derivatives to introduce the piperidine ring.

- Fluorophenoxy Group Introduction: Finally, attaching the fluorophenoxy group via etherification or similar methods.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

| Study | Compound | Activity | Result |

|---|---|---|---|

| 1 | 5f | Anticancer | IC50 = 5.13 µM in C6 cells |

| 2 | Various Pyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| 3 | Piperidine Derivatives | Antibacterial | Significant activity against E. coli and S. aureus |

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and pyrazole structures have shown promising results against various bacterial strains.

A study evaluating related piperidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the pyrazole moiety enhances antimicrobial efficacy through specific interactions with bacterial targets .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research focusing on related heterocyclic compounds has revealed that modifications in the structure can lead to enhanced activity against human liver cancer cells. The introduction of specific substituents in the piperidine ring has been associated with improved cytotoxic effects .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the piperidine structure were synthesized and tested for antimicrobial activity using standard methods such as the serial dilution technique. Compounds exhibiting a minimum inhibitory concentration (MIC) comparable to established antibiotics were identified, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro studies on synthesized analogs of 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone showed significant inhibition of cancer cell proliferation in various human cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Comparison with Similar Compounds

Pyrazole-Ethanone Derivatives with Antimicrobial Activity

Several (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones (compounds 21–30, Table 1) have demonstrated potent antimicrobial activity. For example:

- Compound 22 (4-chlorophenyldiazenyl substituent) showed MIC values of 3.12 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Escherichia coli, outperforming norfloxacin (MIC = 6.25 µg/mL for E. coli) .

- Compound 24 (3,4-dichlorophenyldiazenyl) exhibited antifungal activity against Candida albicans (MIC = 12.5 µg/mL), comparable to fluconazole (MIC = 12.5 µg/mL) .

The target compound’s 2-fluorophenoxy group may confer enhanced Gram-negative activity compared to chlorophenyl analogs due to fluorine’s electronegativity and membrane penetration capabilities.

Fungicidal Triazolylthio Derivatives

Liu et al. (2011) synthesized 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone, which displayed fungicidal activity against Botrytis cinerea (EC₅₀ = 8.2 µg/mL) . The triazole-thioether moiety in this compound enhances stability and target binding, whereas the target compound’s piperidine and fluorophenoxy groups may improve solubility and CNS penetration.

Piperidinyl Ethanones with Isomerization Behavior

Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed temperature-dependent amide bond isomerization, with an energy barrier of ~67 kJ/mol for interconversion between isomers . This suggests that the target compound’s piperidinylmethyl group may influence conformational dynamics and pharmacokinetic stability.

Table 2. Structural Features and Hypothesized Advantages

Q & A

Basic: What methodologies are recommended to optimize the synthetic yield of this compound?

Answer:

Optimizing the synthesis of this compound requires stringent control of reaction conditions. Key steps include:

- Catalyst selection : Use palladium-based catalysts or phase-transfer catalysts to enhance coupling efficiency between the pyrazole and piperidine moieties .

- Temperature modulation : Maintain temperatures between 60–80°C during nucleophilic substitution steps to minimize side reactions .

- Purification techniques : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to isolate high-purity product .

- Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm final structure using H NMR and LC-MS .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., fluorophenoxy methylene protons at δ 4.2–4.5 ppm; pyrazole protons at δ 6.1–6.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1680 cm, C-F bond at ~1100 cm) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known kinase inhibitors) .

- Structural validation : Compare activity of the parent compound with analogs lacking the 2-fluorophenoxy group to isolate pharmacophore contributions .

- Meta-analysis : Cross-reference datasets from independent studies to identify outliers or dose-dependent trends .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize derivatives with altered pyrazole substituents (e.g., methyl vs. ethyl groups) or piperidine ring substitutions to assess steric and electronic effects .

- Biological profiling : Screen analogs against target panels (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization .

- Computational modeling : Perform molecular docking with proteins like COX-2 or PI3Kγ to predict binding affinities and guide synthetic priorities .

Basic: What strategies improve solubility and stability for in vitro assays?

Answer:

- Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .

- pH stability : Conduct stability studies across pH 5–8 to identify optimal buffer conditions (e.g., citrate buffer for acidic media) .

- Lyophilization : Prepare lyophilized powders under vacuum (48 hours, −50°C) for long-term storage .

Advanced: How to investigate enzyme inhibition mechanisms involving this compound?

Answer:

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Mutagenesis studies : Engineer enzyme variants (e.g., CYP3A4 mutants) to identify critical binding residues via surface plasmon resonance (SPR) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural features with inhibitory potency .

Advanced: How to address discrepancies in metabolic stability data across species?

Answer:

- Cross-species microsomal assays : Compare hepatic clearance rates in human, rat, and mouse microsomes with NADPH cofactors .

- Metabolite profiling : Use LC-HRMS to identify species-specific metabolites (e.g., hydroxylation at the piperidine ring in rodents vs. glucuronidation in humans) .

- CYP isoform mapping : Inhibit specific CYP enzymes (e.g., CYP2D6 with quinidine) to pinpoint metabolic pathways .

Basic: What in silico tools predict pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Use SwissADME or pkCSM to estimate logP (∼2.8), bioavailability (∼65%), and blood-brain barrier permeability .

- Toxicity screening : Apply ProTox-II to assess hepatotoxicity risk and hERG channel inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.